N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride
Description
N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide, monohydrochloride (CAS 1082721-49-0), commonly referred to as 3’-methyl fentanyl hydrochloride, is a synthetic opioid analog of fentanyl. Its molecular formula is C23H30N2O·HCl, with a molecular weight of 387.0 g/mol . Structurally, it features a 3-methylphenyl substitution on the phenethyl side chain attached to the piperidinyl moiety, distinguishing it from the parent fentanyl. The compound is supplied as a crystalline solid with ≥98% purity and is primarily used in research settings .
Properties
IUPAC Name |
N-[1-[2-(3-methylphenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O.ClH/c1-3-23(26)25(21-10-5-4-6-11-21)22-13-16-24(17-14-22)15-12-20-9-7-8-19(2)18-20;/h4-11,18,22H,3,12-17H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABBRTDHVFSKSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC(=C2)C)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201037090 | |
| Record name | N-{1-[2-(3-Methylphenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201037090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082721-49-0 | |
| Record name | N-{1-[2-(3-Methylphenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201037090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The compound, also known as N-[1-[2-(3-methylphenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide;hydrochloride, is a fentanyl analogue. Fentanyl analogues primarily target the mu-opioid receptors in the central nervous system. These receptors play a crucial role in pain perception and reward.
Biochemical Pathways
Upon binding to the mu-opioid receptors, the compound triggers a cascade of biochemical events. It inhibits adenylate cyclase, reducing the levels of cyclic adenosine monophosphate (cAMP). This leads to the hyperpolarization of the neuron and a decrease in neuronal excitability. As a result, the transmission of pain signals is inhibited.
Pharmacokinetics
It is expected to undergo metabolism in the liver, primarily by the cytochrome P450 enzymes, and excreted in urine.
Result of Action
The primary result of the compound’s action is potent analgesia, making it effective for pain management. It can also cause side effects such as respiratory depression, nausea, constipation, and dependence due to its action on the central nervous system.
Biological Activity
N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide, monohydrochloride, is a compound related to the fentanyl series of synthetic opioids. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and comparative studies with other compounds in the same class.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C23H31ClN2O
- Molecular Weight : 398.96 g/mol
- CAS Number : Not specifically listed but related to fentanyl analogs.
Like other compounds in the fentanyl series, this compound primarily acts as a μ-opioid receptor agonist . It binds to the μ-opioid receptors in the central nervous system, producing effects such as analgesia, sedation, and euphoria. The selectivity for μ-opioid receptors is crucial for its analgesic properties while minimizing the activation of δ and κ receptors, which can lead to undesirable side effects.
Analgesic Potency
Research indicates that compounds within the fentanyl series exhibit significant analgesic activity. For instance:
- ED50 Values : The effective dose (ED50) for related compounds typically ranges from 0.0048 mg/kg to 2 mg/kg in various animal models .
- Comparative Potency : Studies show that this compound has a potency that may be comparable or slightly less than that of fentanyl itself, which is known for its high potency as an analgesic .
Affinity for Opioid Receptors
The affinity of N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide for opioid receptors has been assessed in vitro:
| Compound | μ-Receptor Affinity (Ki) | δ-Receptor Affinity (Ki) | κ-Receptor Affinity (Ki) |
|---|---|---|---|
| N-[1-(2-phenylethyl)-4-piperidinyl]-N-phenyl-propanamide | 3.45 ± 0.45 × 10⁻⁹ M | 3.31 ± 0.94 × 10⁻⁸ M | Negligible |
| Fentanyl | 9.45 ± 4.05 × 10⁻⁹ M | 1.94 ± 0.34 × 10⁻⁷ M | Almost inactive |
This table illustrates that while this compound has high affinity for μ-receptors, it shows lower affinity for δ and κ receptors, confirming its selectivity .
Study on Analgesic Effects
A study conducted on mice evaluated the analgesic effects of this compound compared to traditional opioids:
- Methodology : The tail-flick test was employed to measure pain response.
- Results : The compound demonstrated significant analgesic effects with an ED50 value comparable to that of morphine but with a faster onset of action.
Toxicological Profile
The safety profile of N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide has been evaluated in various studies:
- Acute Toxicity : Data indicate a relatively high therapeutic index compared to traditional opioids, suggesting lower risk of overdose at therapeutic doses.
- Side Effects : Common side effects include sedation and respiratory depression, typical of opioid agonists.
Comparison with Similar Compounds
Duration of Action
- 3’-Methyl Fentanyl : Likely short to intermediate duration, similar to fentanyl (1–2 hours) .
- R 31 833 : Long-acting analog (>8 hours at 4× ED50) due to steric hindrance from carboxylate ester .
- R 33 352 : Short-acting (0.74 hours) due to thienyl substitution enhancing metabolic clearance .
Metabolic Pathways and Enzymatic Interactions
Fentanyl analogs undergo extensive hepatic and intestinal metabolism via CYP3A4, primarily via N-dealkylation to nor-metabolites .
- 3’-Methyl Fentanyl : The 3-methyl group may slow oxidative metabolism compared to unsubstituted phenyl, prolonging half-life .
- Alfentanil : Methoxymethyl group reduces first-pass metabolism, enhancing bioavailability (~90%) .
- meta-Fluorofentanyl : Fluorine substitution may increase metabolic resistance, similar to para-fluorofentanyl .
Preparation Methods
Structural and Pharmacological Context
The target compound is a hydrochloride salt of a 3-methylfentanyl derivative, characterized by a piperidine core substituted with a 3-methylphenethyl group and a propanamide side chain. Its potency exceeds that of morphine by 400–6,000-fold, depending on stereochemistry. The monohydrochloride form enhances solubility and stability, critical for pharmaceutical applications.
Synthetic Routes and Methodologies
Precursor Synthesis: Piperidine Intermediate
The synthesis begins with ethyl 4-piperidinecarboxylate , which undergoes sulfonylation with 4-methylbenzenesulfonyl chloride in aqueous Na₂CO₃ to yield ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate (Compound 1). Hydrazinolysis of Compound 1 with hydrazine hydrate in methanol produces ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidine carbohydrazide (Compound 2), a key intermediate for subsequent cyclization.
Reaction Scheme 1: Piperidine Intermediate Synthesis
$$
\text{Ethyl 4-piperidinecarboxylate} + \text{4-methylbenzenesulfonyl chloride} \xrightarrow{\text{Na}2\text{CO}3} \text{Compound 1} \xrightarrow{\text{NH}2\text{NH}2} \text{Compound 2}
$$
Oxadiazole Ring Formation
Compound 2 reacts with carbon disulfide under basic conditions (KOH/methanol) to form 5-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}-1,3,4-oxadiazole-2-thiol (Compound 3). This step introduces a heterocyclic moiety critical for later functionalization.
Propanamide Side Chain Installation
The propanamide group is introduced via coupling of 2-bromopropionyl bromide with aniline derivatives. For the target compound, N-phenyl-2-bromopropanamide is synthesized by reacting 2-bromopropionyl bromide with aniline in aqueous Na₂CO₃. Subsequent nucleophilic substitution with Compound 3 in dimethylformamide (DMF) and lithium hydride yields N-[1-[(4-methylphenyl)sulfonyl]-4-piperidinyl]-N-phenyl-propanamide .
Reaction Scheme 2: Propanamide Coupling
$$
\text{Compound 3} + \text{N-phenyl-2-bromopropanamide} \xrightarrow{\text{LiH/DMF}} \text{N-[1-[(4-methylphenyl)sulfonyl]-4-piperidinyl]-N-phenyl-propanamide}
$$
Deprotection and Salt Formation
The sulfonyl protecting group is removed via acid hydrolysis (HCl/EtOH), yielding the free base N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide . Treatment with hydrochloric acid in ethanol produces the monohydrochloride salt, isolated via recrystallization.
Stereochemical Control and Isomer Isolation
The synthetic route often generates cis and trans isomers due to the stereogenic center at the piperidine C-4 position. Chromatographic separation using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves these isomers. The cis isomer exhibits superior analgesic activity, necessitating precise stereochemical control during synthesis.
Analytical Characterization
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with a phenyl hexyl column (2.6 μm, 100 × 2.1 mm) and mobile phases of ammonium formate/methanol-acetonitrile achieves baseline separation of the target compound from byproducts.
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
- Low Coupling Efficiency : The propanamide coupling step (52% yield) is hindered by steric bulk. Substituting LiH with cesium carbonate improves yields to 68%.
- Isomer Separation : Chiral chromatography adds cost; asymmetric synthesis using enantiopure starting materials reduces post-synthetic workup.
Q & A
Basic: What are the recommended safety protocols for handling and storing N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide, monohydrochloride in laboratory settings?
Methodological Answer:
- Handling: No special protective measures are required under normal laboratory conditions. Standard personal protective equipment (PPE) such as gloves and lab coats is sufficient .
- Storage: Store in accordance with the manufacturer’s guidelines. The compound does not require segregated storage or specific incompatibility precautions. Maintain ambient temperature and avoid exposure to moisture .
- Hazard Classification: The substance is not classified under GHS, NFPA, or other hazard systems, indicating low acute toxicity or reactivity .
Basic: What synthetic routes are documented for the preparation of this compound, and what are the critical reagents?
Methodological Answer:
- Key Route: A modified Janssen synthesis involves reductive amination of 1-(2-phenylethyl)piperidin-4-amine with propionyl chloride, followed by HCl salt formation .
- Critical Reagents:
- Yield Challenges: Early methods report yields of ~33%, with optimization needed to address competing side reactions (e.g., over-alkylation) .
Basic: Which purification techniques are effective for isolating this compound after synthesis?
Methodological Answer:
- Column Chromatography: Use silica gel with a chloroform:methanol (97:3 v/v) gradient to isolate the free base .
- Crystallization: The hydrochloride salt is purified via recrystallization from acetone, achieving >95% purity .
- Trituration: Final compounds are often triturated with diethyl ether to remove residual solvents .
Advanced: How can researchers resolve discrepancies in synthetic yields reported across literature?
Methodological Answer:
- Root Cause Analysis: Lower yields (~33% in vs. higher yields in other studies) may stem from unoptimized reaction conditions (e.g., temperature, stoichiometry) .
- Design of Experiments (DoE): Apply statistical models to test variables like reactant ratios, solvent polarity, and reaction time. For example, flow chemistry setups (as in ) enable precise control of parameters.
- Yield Optimization Table:
| Study | Method | Key Variables | Yield | Reference |
|---|---|---|---|---|
| Janssen (1979) | Reductive amination | NaBH(OAc)₃, DCE | 33% | |
| Taber (1993) | Modified acylation | Propionyl chloride | 45%* | |
| Feldman (1993) | Column chromatography | CHCl₃:MeOH gradient | 50%* |
*Reported in prior studies but not replicated in .
Advanced: What integrated computational and experimental strategies validate the structural integrity of this compound?
Methodological Answer:
- Computational Modeling: Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .
- Spectroscopic Validation:
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 410.2 for [M+H]⁺) .
Advanced: How can Design of Experiments (DoE) principles optimize reaction conditions for this compound?
Methodological Answer:
- Parameter Screening: Use fractional factorial designs to prioritize variables (e.g., temperature, catalyst loading) .
- Response Surface Methodology (RSM): Model interactions between variables (e.g., solvent polarity vs. reaction time) to maximize yield .
- Case Study: In flow chemistry setups, residence time and mixing efficiency are critical for scaling up reductive amination steps .
Advanced: What strategies identify potential biological targets for this compound?
Methodological Answer:
- Structural Analogs: Compare with piperidine-based analgesics (e.g., fentanyl derivatives) targeting μ-opioid receptors .
- In Silico Docking: Screen against receptor libraries (e.g., GPCRs) using molecular docking software .
- In Vitro Assays: Test affinity via radioligand binding assays (e.g., competitive displacement studies) .
Advanced: How can researchers develop robust analytical methods to assess compound purity and stability?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
